molecular formula C23H16N2OS B2987958 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 476284-85-2

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile

Cat. No.: B2987958
CAS No.: 476284-85-2
M. Wt: 368.45
InChI Key: WTGUQOLWLKVJBY-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazol. Benzo[d]thiazol derivatives are important pharmacophores and intermediates for making drugs .


Synthesis Analysis

While the exact synthesis process for this compound is not available, a related compound, benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives, were developed during the process of two reactions .

Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis of Derivatives: The compound reacts with various reagents leading to the formation of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. This demonstrates its utility in synthesizing heterocyclic compounds with potential biological activity (Farag, Dawood, & Kandeel, 1997).
  • Formation of Benzofuran-Based Derivatives: It serves as a starting material for the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives, highlighting its versatility in organic synthesis (Dawood, Farag, & Abdel‐Aziz, 2007).

Applications in Catalysis

  • Catalytic Activity in Oxidation Reactions: The compound, when used in dioxidovanadium(V) complexes, exhibits catalytic activity in olefin oxidation, showing its potential in industrial chemical processes (Ghorbanloo et al., 2017).

Biological Activity and Applications

  • Antimicrobial and Antiproliferative Properties: Some derivatives exhibit significant antimicrobial and antiproliferative activities, indicating its potential in the development of new therapeutic agents (Gür et al., 2020).

Spectroscopy and Dynamics Studies

  • Studies in Fluorescence Spectroscopy: The compound's derivatives are studied for their fluorescence spectroscopy and femtosecond relaxation dynamics, contributing to the understanding of excited-state proton transfer and charge transfer reactions (Hsieh et al., 2008).

Synthesis of Multifunctional Compounds

  • Synthesis of Multifunctional Heterocycles: It acts as a building block for the synthesis of a variety of heterocycles, demonstrating its multifunctional nature in synthetic chemistry (Dawood, Farag, & Kandeel, 1999).

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c24-15-19(23-25-20-8-4-5-9-21(20)27-23)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,26H,14H2/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDQJYAAFTHJY-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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